N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

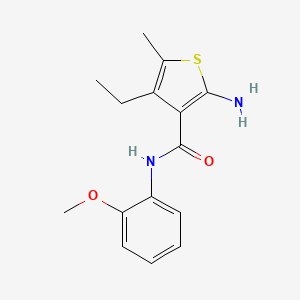

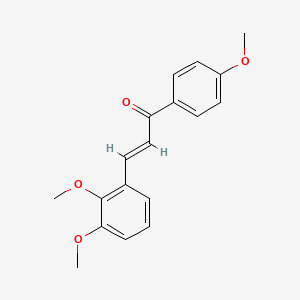

The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also has an isoxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The exact structure would depend on the specific arrangement and connectivity of these rings.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them . For example, the pyrrole ring is aromatic and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar functional groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Role in Orexin Receptor Modulation

Orexins, peptides produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. These receptors are involved in sleep-wake modulation, and their pharmacological blockade can influence sleep patterns in animals and humans. Specifically, the use of selective antagonists targeting these receptors has shown to affect sleep latency and duration, as well as monoamine release in the brain (Dugovic et al., 2009).

In Palladium-Catalyzed Reactions

Morpholine-based compounds are utilized in palladium-catalyzed Mizoroki–Heck reactions. These reactions, conducted in neat water without the need for an inert atmosphere, demonstrate the versatility of morpholine derivatives in facilitating chemical reactions that yield moderate to excellent product yields. The catalyst system employed in these reactions has also been found to be reusable, highlighting its practicality in chemical synthesis (Wang et al., 2013).

In Synthesis of Pyrimidine Derivatives

Morpholine derivatives have been associated with a wide range of biological activities. Their integration into the synthesis of novel pyrimidine derivatives, which are known for their antibacterial, antimicrobial, antifungal, anticancer, and anticonvulsant activities, has been a subject of research. The synthesis process takes into account the broad spectrum of biological activities associated with both morpholine and pyrimidine derivatives (Naik & Chikhalia, 2007).

In Antibacterial Agent Synthesis

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been synthesized with morpholine rings replaced by other moieties such as pyrrole, pyrazole, imidazole, triazole, and tetrazole. These changes have led to compounds with enhanced activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The alterations in the azole moieties significantly affect the antibacterial activity of these compounds, offering insights into the structure-activity relationships within this class of antibiotics (Genin et al., 2000).

In Physiologically Based Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) models have been developed using morpholine derivatives as part of the study on countermeasures against chemical warfare nerve agents. These models help in understanding the kinetics and optimizing dosing regimens for compounds like oximes, which are crucial in counteracting nerve agent poisoning. The models simulate human and rodent data sets and help in identifying potential pharmacokinetic differences between species (Sterner et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-12-10-15(20-26-12)19-17(24)16(23)18-11-14(13-4-3-5-21(13)2)22-6-8-25-9-7-22/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,23)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFUHVUWBHMHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)

![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2598195.png)

![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)